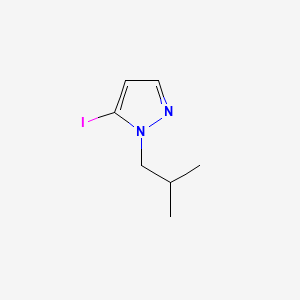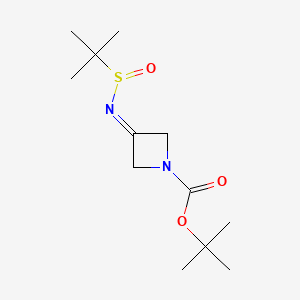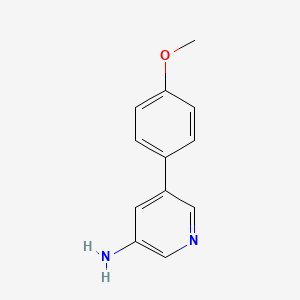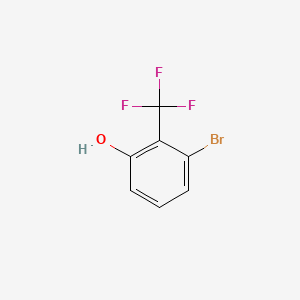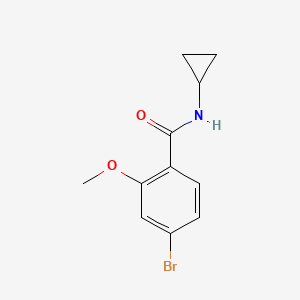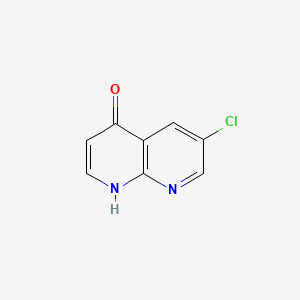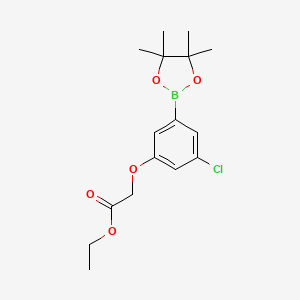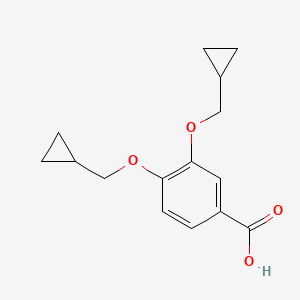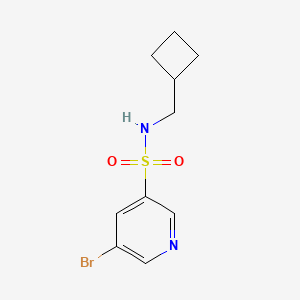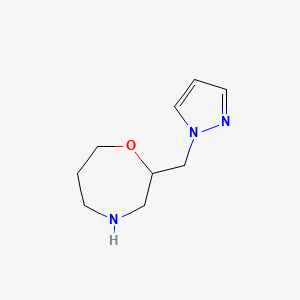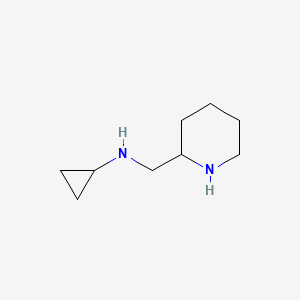
PIPERIDINE-D10-CARBONYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine-D10-carbonyl chloride: is a deuterated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C6D10ClNO, and it is often used as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine-D10-carbonyl chloride can be synthesized through several methods. One common approach involves the deuteration of piperidine followed by the introduction of the carbonyl chloride group. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium sources. The carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and chlorination processes. These processes are carried out in specialized reactors designed to handle deuterium and chlorinating agents safely. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form piperidine-D10-methanol or other reduced derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Piperidine-D10 derivatives with various functional groups.
Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.
Oxidation Reactions: Oxidized piperidine-D10 derivatives.
Applications De Recherche Scientifique
Piperidine-D10-carbonyl chloride has several scientific research applications, including:
NMR Spectroscopy: The deuterated nature of the compound makes it an excellent internal standard or solvent in NMR spectroscopy, providing clear and distinct signals.
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Isotope Labeling: The compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Medicinal Chemistry: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
Mécanisme D'action
The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .
Comparaison Avec Des Composés Similaires
Piperidine: The non-deuterated form of piperidine, widely used in organic synthesis and medicinal chemistry.
Piperidine-1-carbonyl chloride: Similar to piperidine-D10-carbonyl chloride but without deuterium atoms.
Piperidine-D10: The deuterated form of piperidine without the carbonyl chloride group.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of the carbonyl chloride group further enhances its reactivity, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
1219803-31-2 |
|---|---|
Formule moléculaire |
C6H10ClNO |
Poids moléculaire |
157.663 |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Clé InChI |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Synonymes |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


